

sodium disulfide fluorescent probe SSP4

detection method

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sodium disulfide

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Introduction to SSP4

Sulfane sulfurs represent a category of biologically critical reactive sulfur species, including persulfides (R-SSH), polysulfides, and hydrogen persulfide (H₂S₂), which play vital roles in redox signaling, cytoprotection, and the regulation of enzyme function [1]. The fluorescent probe **SSP4** was developed to address the pressing need for a sensitive, specific, and biologically compatible tool to detect these elusive molecules in real-time within living systems [1]. Since its creation, SSP4 has become a cornerstone reagent in the field, enabling discoveries in neurobiology, vascular biology, and more, and is notably the only commercialized sulfane sulfur probe available through Dojindo Molecular Technologies, Inc. [1].

SSP4 Probe Properties and Mechanism

SSP4 is a small molecule probe synthesized from 2-mercapto benzoic acid over a three-step process [1]. Its design is both rational and elegant, centered on a nucleophilic aromatic substitution followed by an intramolecular cyclization.

- **Chemical Structure & Synthesis:** The probe features a thiophenol group attached to a fluorescein fluorophore via an ether linkage. The synthesis is detailed in [1], yielding SSP4 as a white solid with a melting point of 211–214 °C, fully characterized by ¹H NMR, ¹³C NMR, and HRMS [1].

- **Mechanism of Fluorescence Activation:** The probe itself is initially non-fluorescent. The mechanism involves:
 - **Nucleophilic Attack:** The nucleophilic thiophenol moiety of SSP4 attacks the electrophilic sulfane sulfur atom on a target molecule (e.g., RSSH).
 - **Intermediate Formation:** This forms a covalent intermediate with a disulfide (-SSH) bond.
 - **Cyclization and Release:** The -SSH group rapidly undergoes an intramolecular cyclization, which cleaves the ether bond and liberates the free fluorescein fluorophore.
 - **Fluorescence "Turn-On":** The release of fluorescein results in a significant increase in green fluorescence, providing a direct readout of sulfane sulfur presence [1].
- **Selectivity and Sensitivity:** SSP4 exhibits high selectivity for sulfane sulfur species, with minimal interference from other biologically relevant molecules, including cysteine, glutathione, hydrogen sulfide (H₂S), hydrogen peroxide (H₂O₂), and various metal ions. Its sensitivity allows for detection in the micromolar range, making it suitable for physiological concentrations [1].

Detailed Experimental Protocols

Protocol 1: Detection of Sulfane Sulfurs in Solution

This protocol is designed for quantifying sulfane sulfur levels in a buffered solution, such as when testing chemical libraries or characterizing sulfide metabolites [1] [2].

- **Materials:**
 - **SSP4 Stock Solution:** 1 mM in DMSO.
 - **Surfactant Stock:** 5 mM Cetyltrimethylammonium bromide (CTAB) in ethanol.
 - **Analyte Stock:** 10 mM sodium polysulfide (Na₂S₂) in MilliQ water or PBS. *Note: While the user's query mentions **sodium disulfide**, the cited literature specifically uses sodium polysulfide (Na₂S₂) as a sulfane sulfur source [1].*
 - **Buffer:** 50 mM PBS, pH 7.4.
 - **Equipment:** Fluorescence spectrophotometer or a microplate reader (e.g., Molecular Devices SpectraMax iD3).
- **Procedure:**
 - Prepare the reaction mixture in a vial with a final volume of 4 mL:
 - Buffer (50 mM PBS, pH 7.4)
 - CTAB to a final concentration of 25 μM.
 - SSP4 to a final concentration of 5 μM.

- The analyte or sample of interest.
- Vortex the mixture briefly.
- Incubate in the dark at room temperature for 20 minutes.
- Transfer 3 mL to a quartz cuvette for measurement in a spectrophotometer, or aliquot 200 μ L into a well of a black, flat-bottomed 96-well plate for a microplate reader.
- **Fluorescence Measurement:**
 - **Excitation (Ex) Wavelength:** 482 nm or 485 nm.
 - **Emission (Em) Wavelength:** 514 nm or 525 nm.
 - For microplate readers, use an integration time of 400 ms and low PMT sensitivity [1] [2].

Protocol 2: Detection of Protein S-Persulfidation

This method allows researchers to monitor the persulfidation status of purified proteins, which is a key post-translational modification regulating protein function [1].

- **Materials:**

- **Proteins:** Purified proteins such as papain, Bovine Serum Albumin (BSA), or GAPDH.
- **Treatments:** 1 mM Na_2S (as an H_2S donor), 1 mM H_2O_2 (oxidant), or 1 mM Na_2S_2 (sulfane sulfur donor).
- **Purification Columns:** PD-10 or Zeba 7K MWCO desalting columns.
- **SSP4 Stock:** 1 mM in DMSO.
- **Buffer:** 50 mM PBS, pH 7.4.

- **Procedure:**

- **Treat Protein:** Incubate your target protein (e.g., 10 μ M) with the desired treatment (Na_2S , H_2O_2 , or Na_2S_2) at 1 mM concentration for 30 minutes at room temperature.
- **Remove Excess Reagents:** Purify the treated protein using a desalting column to remove small-molecule reactants. Elute with 50 mM PBS (pH 7.4).
- **Incubate with SSP4:** In a vial, combine:
 - PBS to a final volume of 230-250 μ L.
 - The persulfidated protein sample.
 - SSP4 to a final concentration of 5 μ M.
- Mix by pipetting and incubate in the dark at room temperature for 30 minutes.
- Transfer 200 μ L to a 96-well plate and measure fluorescence as described in Protocol 1 (Ex/Em: 485/525 nm) [1].

Protocol 3: Live-Cell Imaging of Sulfane Sulfurs

This protocol enables the visualization of endogenous or exogenous sulfane sulfurs in live mammalian cells, such as HeLa cells [1].

- **Materials:**

- **Cells:** HeLa cells or other cell lines of interest.
- **Cell Culture:** DMEM with 10% FBS, Fluorobrite DMEM (phenol-red free).
- **SSP4 Staining Solution:** 5 μM SSP4 in Fluorobrite DMEM with 0.5% DMSO.
- **Stimuli:** 100 μM CTAB and 50 μM Na_2S_2 in serum-free Fluorobrite DMEM.
- **Equipment:** Fluorescence microscope with a suitable filter set for fluorescein (e.g., FITC channel).

- **Procedure:**

- **Cell Seeding:** Seed HeLa cells in a 48-well plate at a density of 4×10^5 cells per well. Culture in DMEM with 10% FBS for 24 hours at 37°C under 5% CO_2 .
- **Wash:** Aspirate the culture media and gently wash the cells twice with pre-warmed PBS.
- **Stain with SSP4:** Add the SSP4 staining solution to the wells. Incubate for 20 minutes at 37°C under 5% CO_2 .
- **Wash and Stimulate:** Remove the SSP4 solution and wash the cells once with PBS. For stimulation, add a solution containing CTAB (100 μM) and Na_2S_2 (50 μM). Use untreated cells as a negative control.
- **Image:** Immediately image the cells using a fluorescence microscope with standard FITC settings (Ex \sim 480 nm, Em \sim 520 nm) [1].

Data Summary Tables

Table 1: Spectroscopic and Physical Properties of SSP4

Property	Value / Description	Notes
Molecular Formula	$\text{C}_{34}\text{H}_{21}\text{O}_7\text{S}_2$	[1]
Molecular Weight	605.07 g/mol	[1]

Property	Value / Description	Notes
Excitation (Ex) Maximum	~482 nm	In PBS buffer [1]
Emission (Em) Maximum	~515 nm	In PBS buffer [2]
Stock Solvent	DMSO	1-10 mM stock recommended [1]
Working Concentration	5 μ M	Standard for all described protocols [1]
Incubation Time	20-30 minutes	Room temperature, in the dark [1] [2]

Table 2: Optimal Detection Parameters for Different Applications

Application	SSP4 Concentration	Key Buffer Components	Excitation / Emission	Reference
Solution-based Detection	5 μ M	50 mM PBS, 25 μ M CTAB	482 nm / 514 nm	[1]
Protein S-Persulfidation	5 μ M	50 mM PBS	485 nm / 525 nm	[1]
Live-Cell Imaging	5 μ M	Phenol-red free Fluorobrite DMEM	FITC filter set	[1]

Table 3: Selectivity Profile of SSP4

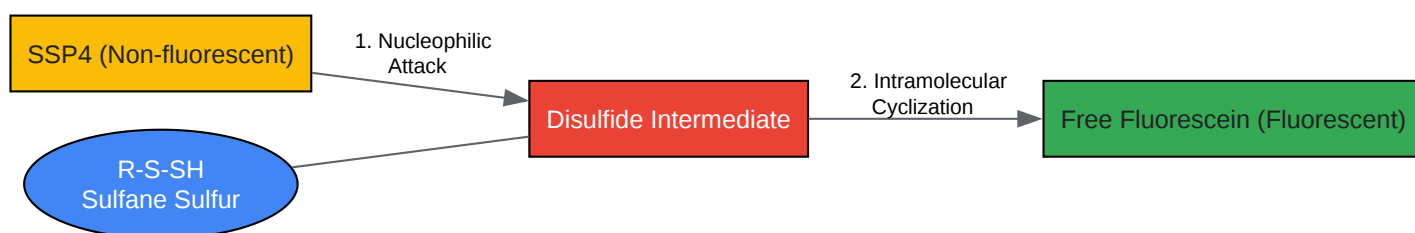
The following table summarizes the fluorescence response of SSP4 to various analytes, demonstrating its high selectivity for sulfane sulfur species.

Analyte Tested	Fluorescence Response	Interpretation
Sodium Polysulfide (Na ₂ S ₂)	Strong Increase	High sensitivity to sulfane sulfur [1]
Glutathione Persulfide (GSSH)	Strong Increase	Confirms reactivity with biological persulfides [2]
Cysteine (Cys)	Negligible	Selective over abundant biological thiols [1]
Glutathione (GSH)	Negligible	Selective over abundant biological thiols [1]
Hydrogen Sulfide (H ₂ S)	Negligible	Distinguishes sulfane sulfur from H ₂ S [1]
Hydrogen Peroxide (H ₂ O ₂)	Negligible	Selective over common oxidants [1]
Metal Ions (e.g., Ca ²⁺ , Zn ²⁺)	Negligible	Minimal interference from physiological metal ions [1]

Experimental Workflow Diagrams

The following diagrams, generated with Graphviz, illustrate the core detection mechanism and a generalized experimental workflow.

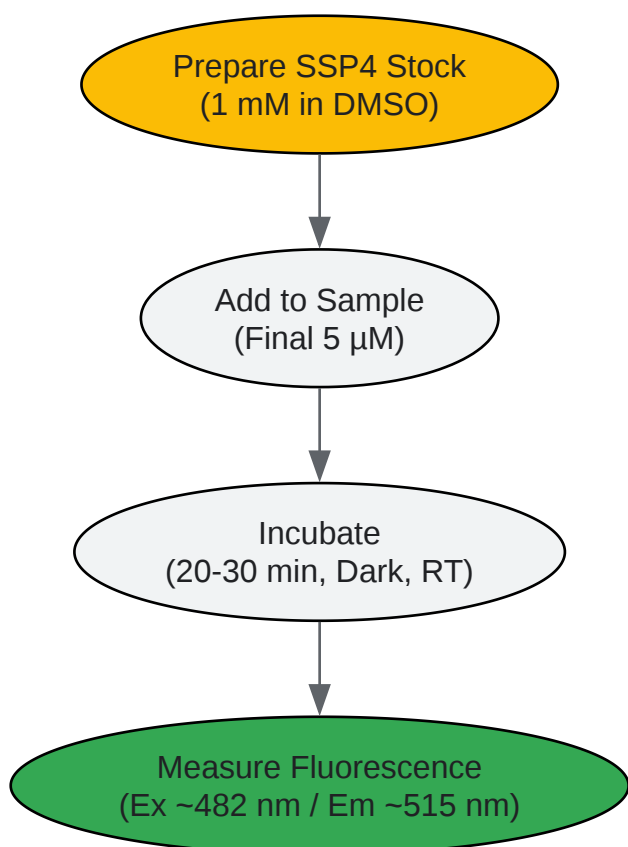
Diagram 1: SSP4 Fluorescence Activation Mechanism



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This diagram illustrates the two-step "turn-on" fluorescence mechanism of SSP4 upon reaction with a sulfane sulfur species [1].

Diagram 2: General Workflow for SSP4-Based Detection



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This diagram outlines the core procedural steps common to all SSP4 detection protocols, from probe preparation to fluorescence measurement [1] [2].

Key Considerations for Researchers

- **Critical Controls:** Always include a no-analyte control to establish background fluorescence and a no-probe control to assess sample autofluorescence. For cell imaging, a negative control without stimulation is essential [1].
- **Sample Compatibility:** The presence of high concentrations of other reducing agents (e.g., DTT) may interfere with the detection of sulfane sulfur. The surfactant CTAB is included in solution-based

assays to improve consistency but may not be necessary for cellular or protein assays [1].

- **Troubleshooting:** Low signal-to-noise ratio can often be mitigated by ensuring the probe is fresh, incubation is done in the dark, and the instrument parameters (especially for plate readers) are optimized as described [1].

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References

1. Shining a light on SSP : A comprehensive analysis and biological... 4 [pmc.ncbi.nlm.nih.gov]
2. 2.10. Detection of sulfane sulfurs by using SSP4 [bio-protocol.org]

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